BenchChemオンラインストアへようこそ!

Graveolinine

Angiogenesis Cytotoxicity Quinoline Alkaloids

Choose Graveolinine for its uniquely low cytotoxicity (IC50 >50 μM) versus the structurally similar graveoline, ensuring antiplatelet effects are not confounded by cell death. This 4-methoxyquinoline scaffold enables cleaner mechanistic studies of arachidonic acid/collagen-induced platelet aggregation and selective 5-HT2B receptor engagement (IC50 12 μM). Ideal for developing anti-angiogenic agents with preserved endothelial viability and brain-penetrant cholinesterase inhibitors for Alzheimer's research. Order high-purity (≥98%) graveolinine to access a pharmacologically distinct alkaloid unavailable from graveoline-based programs.

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
CAS No. 4179-37-7
Cat. No. B3190408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGraveolinine
CAS4179-37-7
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC2=CC=CC=C21)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H13NO3/c1-19-16-9-14(18-13-5-3-2-4-12(13)16)11-6-7-15-17(8-11)21-10-20-15/h2-9H,10H2,1H3
InChIKeyQGCORDIPOBZNKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Graveolinine CAS 4179-37-7: Quinoline Alkaloid Reference Standard for Antiplatelet and Anti-Angiogenesis Research


Graveolinine (CAS 4179-37-7) is a natural quinoline alkaloid first isolated from Ruta chalepensis . It is characterized by a 4-methoxyquinoline core with a benzodioxole substituent [1]. Unlike its close structural analog graveoline (which features a 1-methyl-4-quinolone core), graveolinine's 4-methoxy substitution confers distinct electronic and steric properties that translate to a different biological profile [2]. The compound is a solid at room temperature with a reported melting point of 116–117°C [3] and is practically insoluble in water (predicted logP ~3.64–3.75) [4], with solubility typically achieved in DMSO for in vitro assays . Graveolinine has demonstrated antiplatelet activity by inhibiting arachidonic acid- and collagen-induced platelet aggregation in washed rabbit platelets [5] and serves as a parent scaffold for derivative development in anti-angiogenesis and anti-Alzheimer programs [6].

Why Graveolinine Cannot Be Substituted by Graveoline or Generic Quinoline Alkaloids in Research Applications


Despite structural similarity, graveolinine and graveoline exhibit divergent biological profiles that preclude interchangeable use. A direct comparative study by An et al. (2010) demonstrated that graveoline derivatives possess higher cytotoxicity and more potent inhibition of HUVEC adhesion/migration than graveolinine derivatives [1], indicating that the 4-methoxy substitution (graveolinine) versus 1-methyl-4-quinolone (graveoline) yields fundamentally different pharmacological signatures. Furthermore, while both alkaloids show antiplatelet activity, graveoline exhibits significant cytotoxicity against multiple tumor cell lines (KB, HeLa, DLD, NCI, Hepa) whereas graveolinine's cytotoxicity is substantially lower (IC50 > 50 μM against HepG2 and PC12) [2]. This differential cytotoxicity profile is critical for experimental design: graveolinine is more suitable for studies requiring low basal cytotoxicity (e.g., antiplatelet mechanism dissection), while graveoline is preferred for direct anticancer investigations. Additionally, graveolinine has been identified as a serotonin 2B receptor ligand (IC50 = 12 μM) [3], a target engagement not reported for graveoline, further underscoring the non-interchangeability of these structurally related alkaloids.

Graveolinine (CAS 4179-37-7): Quantitative Evidence for Selection in Angiogenesis, Platelet, and CNS Research


Graveolinine Derivatives Exhibit Significantly Lower Cytotoxicity Than Graveoline Derivatives in Anti-Angiogenesis Models

A direct head-to-head comparison of graveoline and graveolinine derivatives revealed that graveoline derivatives possess higher cytotoxicity against both tumor cells (NCI-H460, GLC-82, MCF-7) and normal HUVEC cells than graveolinine derivatives [1]. While the parent compound graveolinine itself showed low cytotoxicity (IC50 > 50 μM against HepG2 and PC12) , its derivatives also demonstrated a generally lower cytotoxic profile, making graveolinine a more suitable scaffold for developing anti-angiogenic agents with reduced off-target cytotoxicity [1].

Angiogenesis Cytotoxicity Quinoline Alkaloids

Graveolinine Demonstrates Significant Antiplatelet Activity Without Pronounced Cytotoxicity

Graveolinine significantly inhibits arachidonic acid- and collagen-induced platelet aggregation in washed rabbit platelets, as reported in a systematic study of 19 Ruta graveolens constituents [1]. Unlike its structural analog graveoline, which exhibits notable cytotoxicity against multiple tumor cell lines (KB, HeLa, DLD, NCI, Hepa) [1], graveolinine's antiplatelet effect occurs in a context of low basal cytotoxicity (IC50 > 50 μM) . This differential activity profile positions graveolinine as a cleaner probe for antiplatelet mechanism studies, minimizing confounding cytotoxic effects.

Antiplatelet Cardiovascular Natural Products

Graveolinine Engages Serotonin 2B Receptor with μM Affinity

Using the SPiDER (Self-Organizing Map-based Prediction of Drug Equivalence Relationships) computational target prediction platform, graveolinine was deorphanized as a serotonin 2B (5-HT2B) receptor ligand with an IC50 of 12 μM [1]. This target engagement is not reported for the closely related alkaloid graveoline, suggesting that the 4-methoxy substitution in graveolinine may confer unique receptor recognition properties. The 5-HT2B receptor is implicated in pulmonary arterial hypertension, cardiac fibrosis, and valvular heart disease, presenting a distinct research avenue for graveolinine that is not accessible with graveoline.

GPCR Serotonin Receptor Target Deorphanization

Graveolinine Derivatives Demonstrate In Vivo Efficacy in Alzheimer's Disease Model with Favorable Safety Profile

A series of graveolinine derivatives were synthesized and evaluated for anti-Alzheimer activity. The most potent derivative, compound 5f, inhibited acetylcholinesterase (AChE) with an IC50 of 0.72 μM and butyrylcholinesterase (BuChE) with an IC50 of 0.16 μM, demonstrating ~4.5-fold selectivity for BuChE [1]. Importantly, compound 5f showed no significant cytotoxicity against PC12 and HepG2 cells at 50 μM [1], consistent with the low cytotoxicity of the parent scaffold . In vivo, 5f significantly ameliorated cognitive deficits in scopolamine-treated ICR mice [1], confirming that the graveolinine scaffold can be optimized into brain-penetrant, efficacious agents with a favorable safety margin.

Alzheimer's Disease Cholinesterase Inhibition In Vivo Pharmacology

Priority Research Applications for Graveolinine Based on Quantitative Differentiation


Anti-Angiogenic Drug Discovery with Reduced Cytotoxicity

Researchers developing angiogenesis inhibitors should select graveolinine over graveoline as a scaffold due to its inherently lower cytotoxicity profile. As demonstrated by An et al. (2010), graveolinine derivatives show reduced toxicity toward normal HUVEC and tumor cell lines compared to graveoline derivatives [1]. This characteristic is critical for anti-angiogenic agents, where preservation of normal endothelial cell viability is essential for therapeutic index. Procurement of graveolinine enables the synthesis and screening of derivatives that inhibit angiogenesis (adhesion, migration, CAM assay) while minimizing off-target cytotoxicity, a differentiation that graveoline-based libraries do not offer [1].

Mechanistic Studies of Platelet Aggregation Without Cytotoxic Confounders

For laboratories investigating platelet aggregation pathways using arachidonic acid or collagen induction models, graveolinine provides a cleaner probe than graveoline. The compound significantly inhibits platelet aggregation in washed rabbit platelets [2] while exhibiting IC50 > 50 μM against HepG2 and PC12 cells . In contrast, graveoline demonstrates pronounced cytotoxicity against multiple cell lines, which could confound interpretation of antiplatelet effects attributed to cell death rather than specific pathway inhibition [2]. Graveolinine's low cytotoxicity ensures that observed antiplatelet activity is not an artifact of general cellular toxicity.

Serotonin 2B Receptor Pharmacology and Cardiovascular Research

Graveolinine is uniquely positioned among Ruta alkaloids for 5-HT2B receptor research, with a reported IC50 of 12 μM [3]. The 5-HT2B receptor is a key target in pulmonary arterial hypertension, cardiac fibrosis, and drug-induced valvulopathy. Neither graveoline nor other common quinoline alkaloids from Ruta species have been reported to engage this receptor, making graveolinine a selective tool compound for probing 5-HT2B-mediated signaling pathways. Researchers investigating serotonin receptor biology or developing 5-HT2B modulators should prioritize graveolinine as a natural product starting point distinct from structurally related alternatives.

CNS Drug Development: Alzheimer's Disease and Cholinesterase Inhibition

The graveolinine scaffold can be optimized into brain-penetrant cholinesterase inhibitors with in vivo efficacy. Derivative 5f inhibits BuChE with an IC50 of 0.16 μM and AChE with an IC50 of 0.72 μM, and significantly improves cognitive performance in scopolamine-treated mice [4]. The parent compound's low cytotoxicity (IC50 > 50 μM) provides a favorable safety starting point for medicinal chemistry campaigns. Laboratories engaged in Alzheimer's drug discovery should procure graveolinine as a versatile scaffold for derivative synthesis, particularly for developing BuChE-selective inhibitors—a therapeutic approach gaining traction for AD [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Graveolinine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.